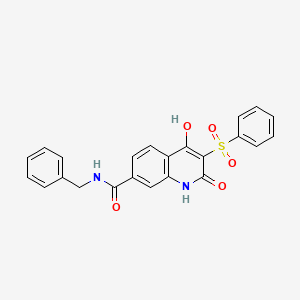
N-benzyl-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide is a compound that belongs to the class of 4-oxoquinolines, which are of significant interest in medicinal chemistry due to their biological and synthetic versatility. These compounds are known for their pharmacological activities, including antibacterial and antiviral properties. The presence of a carboxamide unit connected to the 4-oxoquinoline core is particularly associated with various biological activities.
Synthesis Analysis
The synthesis of related 4-oxoquinoline derivatives has been explored in several studies. For instance, the regioselective N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has been investigated using DFT methods to understand the acid/base behavior and possible reaction paths . Additionally, the synthesis of 3-hydroxyquinolin-2-ones, which are structurally related to the compound of interest, has been achieved from N-benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides under acid-catalyzed rearrangements, providing insights into the reaction mechanisms and conditions that favor the formation of such compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed through various analytical techniques. For example, the structures of 3-hydroxy-6-(R-phenylazo)-7,8-benzo-1,2,3,4-tetrahydroquinolines were confirmed by elemental analysis, 1H NMR, IR spectroscopy, and X-ray diffraction . These techniques are crucial for determining the precise molecular configuration and understanding the intramolecular interactions that may influence the compound's properties and reactivity.
Chemical Reactions Analysis
The chemical reactivity of 4-oxoquinoline derivatives has been explored in the context of their use as reagents for analytical test reactions for nitrite and nitrate anions. The synthesis of 3-hydroxy-6-(R-phenylazo)-7,8-benzo-1,2,3,4-tetrahydroquinolines through azo coupling reactions is an example of the chemical transformations these compounds can undergo . Moreover, the structure-cytotoxic activity relationship study of 2-phenylsubstituted-3-hydroxyquinolin-4(1H)-one-carboxamides highlights the importance of substituent type and position in determining the biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-oxoquinoline derivatives are influenced by their molecular structure. The bathochromic shift observed in the UV spectrum of certain isomers, attributed to strong intramolecular hydrogen bonding, is an example of how structural features can affect the optical properties of these compounds . The cytotoxic activity screening of various derivatives further emphasizes the role of molecular structure in determining the pharmacological properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Study on the Regioselectivity of the N-ethylation Reaction :This study investigated the regioselective ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, highlighting its importance in medicinal chemistry due to its association with antibacterial and antiviral activities. DFT methods were employed to explore the acid/base behavior and reaction paths, underscoring the compound's synthetic and biological versatility (Batalha et al., 2019).
Chemical Reactions and Biological Activities
Antiallergic Activity of Tetracyclic Derivatives :Research into the antiallergic activity of quinoline derivatives has shown that specific structural modifications, such as the incorporation of benzoyl and phenylsulfonyl substituents, can enhance their pharmacological efficacy. This study emphasizes the potential of structural optimization in developing effective antiallergic agents (Erickson et al., 1978).
Visible Light-promoted Synthesis :Another study explored the synthesis of heterocyclic derivatives under visible light, utilizing sulfonyl chlorides and showcasing innovative approaches to chemical synthesis that could be applied to the development of new pharmaceuticals (Liu et al., 2016).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-benzyl-4-hydroxy-2-oxo-1H-quinoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S/c26-20-18-12-11-16(22(27)24-14-15-7-3-1-4-8-15)13-19(18)25-23(28)21(20)31(29,30)17-9-5-2-6-10-17/h1-13H,14H2,(H,24,27)(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBMXCRCNQAABV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

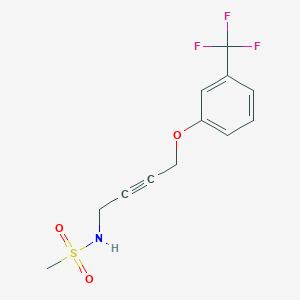
![N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2542755.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2542760.png)
![2-(2,4-dichlorophenoxy)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2542762.png)
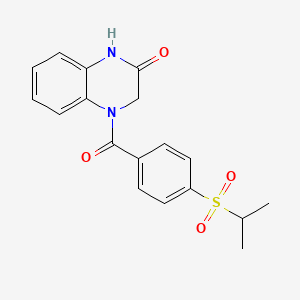
![4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide](/img/structure/B2542764.png)
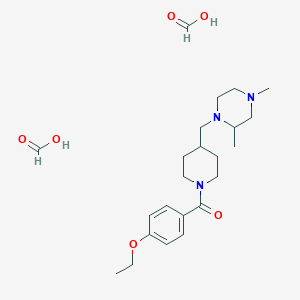
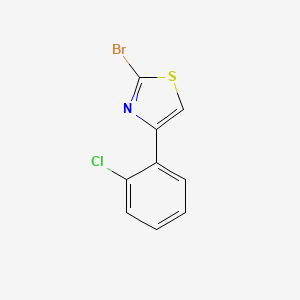
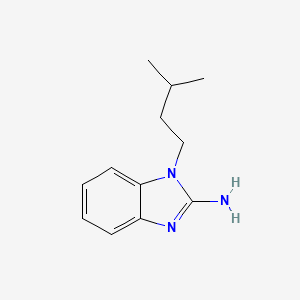
![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/no-structure.png)
![3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2542773.png)
![2-(dimethylamino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2542774.png)

